molecular formula C15H14O3 B309830 2-Methylphenyl 3-methoxybenzoate

2-Methylphenyl 3-methoxybenzoate

Cat. No.: B309830
M. Wt: 242.27 g/mol
InChI Key: IORRPBZQZSKJCH-UHFFFAOYSA-N
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Description

2-Methylphenyl 3-methoxybenzoate is a synthetic benzoate ester compound provided for research and development purposes. As a derivative of 3-methoxybenzoic acid, it serves as a valuable chemical building block and reference standard in various non-therapeutic investigations. Research into structurally similar methoxy-substituted benzoate esters indicates potential areas of interest for this compound. These include its use as a fragrance ingredient and odorant, as studies on methyl benzoate derivatives highlight the importance of methoxy groups in the stability and scent profiles of compounds used in perfumery . Furthermore, methoxy- and hydroxy-substituted aromatic compounds are frequently investigated for their biological activities, such as antioxidant and antimicrobial properties, making them candidates for agrochemical research . The molecular structure, featuring the 3-methoxybenzoate moiety, is also of interest in medicinal chemistry for the synthesis and development of novel pharmacologically active molecules, including benzimidazole carboxamides studied for their antiproliferative effects . This product is intended for use in chemical synthesis, analytical standards, and in vitro bioactivity screening. It is strictly for research use in laboratory settings and is not approved for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations. Data is available from the National Center for Biotechnology Information (NCBI) under compound identifier 530762 .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-methylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C15H14O3/c1-11-6-3-4-9-14(11)18-15(16)12-7-5-8-13(10-12)17-2/h3-10H,1-2H3

InChI Key

IORRPBZQZSKJCH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) is typically employed at 5–10 mol% loading.

  • Solvent : Toluene or xylene facilitates azeotropic removal of water, shifting equilibrium toward ester formation.

  • Temperature : Prolonged reflux at 110–140°C for 12–24 hours ensures completion.

  • Yield : Reported yields range from 65% to 78%, with purity dependent on efficient dehydration.

Mechanistic Insight :
The acid catalyst protonates the carbonyl oxygen of 3-methoxybenzoic acid, generating an acylium ion intermediate. O-cresol’s phenolic oxygen attacks this electrophilic center, followed by deprotonation and water elimination to yield the ester.

Acyl Chloride-Mediated Esterification

This two-step method involves converting 3-methoxybenzoic acid to its reactive acyl chloride derivative, followed by reaction with o-cresol in the presence of a base.

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane.

  • Conditions : Reflux at 40–60°C for 2–4 hours, followed by solvent evaporation to isolate the acyl chloride.

Step 2: Esterification with O-Cresol

  • Base : Triethylamine (Et₃N) or pyridine neutralizes HCl, driving the reaction forward.

  • Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–25°C for 1–2 hours.

  • Yield : 82–89% after column chromatography.

Advantages :

  • Avoids equilibrium limitations of Fischer esterification.

  • Compatible with acid-sensitive substrates.

Palladium-Catalyzed Cross-Coupling

A modern approach utilizes palladium catalysts to couple aryl halides with phenolic derivatives, enabling ester formation under mild conditions.

Catalytic System

  • Catalyst : PdCl₂(Xantphos) (5 mol%) in dimethylformamide (DMF).

  • Base : Triethylamine (2 equiv) facilitates deprotonation of o-cresol.

  • Substrates : 3-Methoxybenzoyl chloride and o-cresol.

  • Conditions : 60°C for 20 hours under argon.

  • Yield : Up to 94% for analogous aryl esters.

Mechanistic Pathway :
Oxidative addition of the acyl chloride to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the deprotonated o-cresol. Reductive elimination releases the ester and regenerates the catalyst.

Transesterification of Methyl 3-Methoxybenzoate

This method involves exchanging the methyl group of methyl 3-methoxybenzoate with o-cresol under basic or acidic conditions.

Basic Conditions

  • Catalyst : Sodium methoxide (NaOMe) in methanol.

  • Temperature : Reflux at 65°C for 6–8 hours.

  • Yield : 70–75% due to competing hydrolysis.

Acidic Conditions

  • Catalyst : Amberlyst-15 resin in toluene.

  • Temperature : 100–120°C for 10–12 hours.

  • Yield : 68–72% with easier catalyst recovery.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Fischer Esterification65–7812–24Simplicity, low costEquilibrium-limited, high temps
Acyl Chloride Route82–893–6High efficiency, mild conditionsToxicity of SOCl₂, purification steps
Palladium Catalysis90–9420Regioselective, scalableExpensive catalysts, inert atmosphere
Transesterification68–756–12Utilizes stable estersModerate yields, side reactions

Q & A

Basic Synthesis and Purification

Q: What are the standard methodologies for synthesizing and purifying 2-methylphenyl 3-methoxybenzoate? A:

  • Esterification : React 3-methoxybenzoic acid with 2-methylphenol using a coupling agent (e.g., DCC or HATU) in anhydrous dichloromethane (DCM) under nitrogen. Acid catalysts (e.g., H₂SO₄) may also be employed for direct esterification .
  • Purification : Use column chromatography (silica gel, gradient elution with DCM/EtOAc) to isolate the product. Mixed fractions can be re-chromatographed with optimized solvent ratios (e.g., 4% EtOAc in DCM) to enhance purity .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.15 equiv. of amine derivatives) to minimize side products .

Structural Characterization Techniques

Q: Which analytical techniques are critical for confirming the structure of this compound? A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), ester carbonyl (C=O), and aromatic protons to confirm substitution patterns .
    • IR Spectroscopy : Identify ester C=O stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • X-ray Diffraction : For crystalline samples, single-crystal XRD resolves bond angles and spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Thermal Stability and Decomposition Pathways

Q: How can researchers determine the thermal stability and decomposition behavior of this compound? A:

  • Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (e.g., 10°C/min in N₂) to identify dehydration or decomposition stages .
  • Differential Scanning Calorimetry (DSC) : Detect endothermic (melting) or exothermic (decomposition) events. Compare with TGA data to correlate mass loss with energy changes .
  • Hyphenated Techniques : Pair TGA with FTIR or GC-MS to analyze volatile decomposition products (e.g., CO₂, methoxy fragments) .

Advanced Analysis of Contradictory Thermal Data

Q: How should researchers resolve discrepancies in thermal decomposition data obtained from different techniques? A:

  • Cross-Validation : Replicate experiments using TGA-DSC simultaneous analysis to align mass loss and thermal events .
  • Statistical Modeling : Apply kinetic models (e.g., Flynn-Wall-Ozawa) to decomposition curves, ensuring consistency across techniques .
  • Controlled Atmosphere Studies : Compare decomposition under inert (N₂) vs. oxidative (O₂) conditions to isolate environmental effects .

Mechanistic Studies of Degradation Pathways

Q: What methodologies elucidate the mechanistic pathways of this compound under thermal or hydrolytic stress? A:

  • Isothermal Aging : Incubate the compound at elevated temperatures (e.g., 80°C) and analyze degradation products via HPLC or LC-MS .
  • Hydrolysis Kinetics : Perform pH-dependent studies (acidic/alkaline conditions) to track ester cleavage rates using UV-Vis spectroscopy .
  • Computational Modeling : Use DFT calculations to predict bond dissociation energies and identify labile groups (e.g., ester vs. methoxy) .

Purity Assessment Beyond Standard Protocols

Q: What advanced methods ensure ultrahigh purity (>99.9%) for sensitive applications like crystallography or bioassays? A:

  • Preparative HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-resolution separation .
  • Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) to remove trace impurities .
  • Elemental Analysis (EA) : Quantify C, H, O content to validate stoichiometric purity .

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